molecular formula C8H4Cl3N3 B8678674 3,6,7-Trichloroquinoxalin-2-amine

3,6,7-Trichloroquinoxalin-2-amine

Cat. No.: B8678674
M. Wt: 248.5 g/mol
InChI Key: GPVVLXKZRBXOMX-UHFFFAOYSA-N
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Description

3,6,7-Trichloroquinoxalin-2-amine is a halogenated quinoxaline derivative characterized by a bicyclic quinoxaline core substituted with three chlorine atoms at positions 3, 6, and 7, and an amine group at position 2. Quinoxalines are nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system and ability to participate in π-stacking interactions.

Properties

Molecular Formula

C8H4Cl3N3

Molecular Weight

248.5 g/mol

IUPAC Name

3,6,7-trichloroquinoxalin-2-amine

InChI

InChI=1S/C8H4Cl3N3/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H,(H2,12,14)

InChI Key

GPVVLXKZRBXOMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 3,6,7-Trichloroquinoxalin-2-amine and structurally related quinoxaline derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
3,6,7-Trichloroquinoxalin-2-amine C₈H₄Cl₃N₃ 264.51 g/mol Cl (3,6,7); NH₂ (2) Amine, Chlorine
6,7-Dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine C₁₉H₁₄Cl₂F₅N₅ 402.26 g/mol Cl (6,7); pyrazolyl (3); F-phenyl Amine, Chlorine, Pyrazole
N-(4-Bromophenyl)-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine C₁₉H₁₄Cl₂BrN₅ 463.17 g/mol Cl (6,7); Br-phenyl; pyrazolyl (3) Amine, Chlorine, Bromine

Key Observations :

  • Chlorination Pattern : The trichloro derivative has a higher degree of halogenation compared to dichloro analogs, which may enhance its electron-deficient character and influence binding affinity in biological systems.
  • Functional Diversity: Substitution with pyrazolyl or bromophenyl groups (as in analogs from ) introduces steric bulk and alters solubility.
Physicochemical Properties
  • Solubility: Chlorine substituents increase hydrophobicity, which may reduce aqueous solubility compared to less halogenated analogs. For example, chloro-aniline derivatives (e.g., 2-chloroaniline, 3-chloroaniline) exhibit moderate water solubility (77286 µg/L for 3-chloroaniline), but the tricyclic quinoxaline core likely exacerbates insolubility.
  • Stability: The electron-withdrawing Cl groups may stabilize the aromatic system against oxidative degradation compared to nitro or amino-substituted quinoxalines.

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